molecular formula C15H13NO3 B2792693 2-[(4-Acetylphenyl)amino]benzoic acid CAS No. 23600-82-0

2-[(4-Acetylphenyl)amino]benzoic acid

Cat. No.: B2792693
CAS No.: 23600-82-0
M. Wt: 255.273
InChI Key: QYOXABROWSLTCG-UHFFFAOYSA-N
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Description

2-[(4-Acetylphenyl)amino]benzoic acid is a synthetic organic compound belonging to the class of aminobenzoic acid derivatives. This family of compounds is recognized in scientific literature as a privileged scaffold in medicinal chemistry and drug discovery, serving as a critical building block for the development of novel bioactive molecules . The structure incorporates both a benzoic acid and an acetanilide moiety, which contributes to its potential as a versatile intermediate. Researchers value this compound for its ability to engage in further chemical transformations, such as the formation of coordination complexes with various metal ions or serving as a precursor for synthesizing more complex heterocyclic systems . Compounds featuring the aminobenzoic acid core have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this analog a compound of interest for similar exploratory studies . Its structural features suggest potential application in the development of corrosion inhibitors, as related Schiff base analogs have demonstrated effectiveness in protecting metals in acidic mediums . This compound is provided for research purposes only. It is NOT intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-acetylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15(18)19/h2-9,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXABROWSLTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies and Chemical Transformations Involving 2 4 Acetylphenyl Amino Benzoic Acid

Diverse Synthetic Routes to 2-[(4-Acetylphenyl)amino]benzoic Acid and Related Analogues

The synthesis of N-aryl anthranilic acids, including the title compound, can be broadly achieved through several established methods, which can be categorized into multi-step sequences and more streamlined one-pot strategies.

Multi-step synthesis allows for a controlled construction of the target molecule, where intermediates are isolated and purified at each stage. vapourtec.com This approach is often necessary when the desired compound cannot be formed in a single step or when purification is more manageable between steps. vapourtec.com

A primary multi-step method for synthesizing N-aryl anthranilic acids is the Ullmann Condensation . This reaction typically involves the coupling of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst. ijpsonline.comresearchgate.net For the specific synthesis of this compound, this would involve reacting 2-chlorobenzoic acid with 4-aminoacetophenone. The reaction is facilitated by a base, such as anhydrous potassium carbonate, and a copper source like cupric oxide, often requiring elevated temperatures and reflux conditions for several hours. ijpsonline.comresearchgate.net The product is then typically precipitated from the reaction mixture by acidification. ijpsonline.com

Another effective multi-step pathway involves a modern cross-coupling reaction followed by a separate hydrolysis step. For instance, a Buchwald-Hartwig cross-coupling reaction can be performed between methyl 2-bromobenzoate (B1222928) and 4-aminoacetophenone to form the methyl ester intermediate, methyl 2-[(4-acetylphenyl)amino]benzoate. nih.gov This intermediate is then isolated and subsequently hydrolyzed (e.g., using a base like sodium hydroxide (B78521) followed by acidic workup) to yield the final carboxylic acid product, this compound. nih.gov This two-step approach allows for purification of the ester before the final product is generated.

Table 1: Comparison of Multi-Step Synthetic Pathways

Reaction Type Starting Materials Key Reagents/Catalysts Typical Conditions Reference
Ullmann Condensation 2-Chlorobenzoic acid, 4-Aminoacetophenone Cupric oxide, K₂CO₃ Reflux, 6-8 hours ijpsonline.com, researchgate.net
Buchwald-Hartwig Coupling & Hydrolysis Methyl 2-bromobenzoate, 4-Aminoacetophenone Palladium catalyst, phosphine (B1218219) ligand; then NaOH/H⁺ Coupling reaction followed by separate hydrolysis step nih.gov

One-pot reactions offer increased efficiency by reducing the number of workup and purification steps. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and is highly suitable for the direct synthesis of diarylamines. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with amines. organic-chemistry.org The synthesis of this compound can be achieved by directly coupling 2-halobenzoic acid with 4-aminoacetophenone. The success of this reaction is highly dependent on the choice of palladium catalyst and, crucially, the phosphine ligand. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of substrates under milder conditions. wikipedia.org

Copper-catalyzed C-N coupling reactions also provide a valuable one-pot alternative. nih.govresearchgate.net Modern protocols have been developed for the chemo- and regioselective amination of 2-chlorobenzoic acids with various anilines. nih.govresearchgate.net These methods can produce N-aryl anthranilic acid derivatives in high yields and often eliminate the need for protecting the carboxylic acid group. nih.govresearchgate.net The choice of catalyst, such as copper(I) iodide, and ligand can be critical for achieving high yields, especially with sterically hindered anilines. researchgate.net

While reductive amination is a common method for synthesizing amines from carbonyl compounds, its direct application to form N-aryl anthranilic acids is less typical than cross-coupling methods. It generally involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Table 2: Catalytic Systems for One-Pot Synthesis of N-Aryl Anthranilic Acids

Reaction Catalyst System Typical Substrates Key Features Reference
Buchwald-Hartwig Amination Palladium precursor (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., BINAP, Xantphos) Aryl halide (e.g., 2-bromobenzoic acid) + Aryl amine High functional group tolerance, broad substrate scope. wikipedia.org, researchgate.net
Copper-Catalyzed Amination Copper salt (e.g., CuI) + Ligand (optional) Aryl halide (e.g., 2-chlorobenzoic acid) + Aryl amine Cost-effective catalyst, no need for acid protection. nih.gov, researchgate.net

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing N-aryl anthranilic acids. One significant advancement is the use of microwave irradiation to promote the Ullmann coupling. scielo.br Microwave heating can dramatically reduce reaction times from hours to minutes, while often improving yields. scielo.br This technique minimizes energy consumption and the potential for side product formation. scielo.br

Another green approach involves the use of ionic liquids as reaction media. A modified Ullmann coupling for the synthesis of N-aryl anthranilic acids has been successfully carried out in tetrabutylphosphonium (B1682233) chloride ([TBP]Cl), an ionic liquid. colab.ws This method offers advantages such as operational simplicity, high selectivity, and the potential for catalyst and solvent recycling, representing an environmentally benign alternative to traditional volatile organic solvents. colab.ws Furthermore, reductive amination using molecular hydrogen is considered a green and atom-efficient method for amine synthesis, though its application here is less direct. researchgate.net

Functional Group Interconversions and Strategic Derivatization

Once this compound is synthesized, its functional groups—the carboxylic acid and the acetylphenylamine unit—provide handles for further chemical modification and strategic derivatization.

The carboxylic acid group is readily converted into other functional groups, most commonly esters and amides.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This is a reversible reaction, and conditions are often manipulated (e.g., using an excess of the alcohol) to drive the equilibrium towards the ester product. researchgate.netlibretexts.org For example, reacting this compound with ethanol (B145695) and a catalytic amount of H₂SO₄ under reflux would yield ethyl 2-[(4-acetylphenyl)amino]benzoate. Transesterification, where an existing ester is reacted with a different alcohol in the presence of a catalyst, is another route to prepare different ester derivatives. google.com

Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. Because direct reaction requires very high temperatures, this transformation is usually facilitated by activating the carboxylic acid. This can be done by converting the acid to a more reactive species like an acid chloride or by using a coupling agent. lookchemmall.com Modern amidation protocols often use coupling agents that facilitate the reaction under mild conditions, providing the corresponding amides in good to excellent yields. lookchemmall.comresearchgate.net

Table 3: Derivatization of the Carboxylic Acid Moiety

Transformation Reagents Product Type Key Features Reference
Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) Ester Reversible reaction, often requires excess alcohol. researchgate.net
Amidation Amine (e.g., Benzylamine), Coupling Agent Amide Requires activation of the carboxylic acid for mild conditions. lookchemmall.com

The acetylphenylamine ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the activating secondary amine group and the deactivating acetyl group—will influence the position of any new functional group. The powerful ortho, para-directing nature of the amino group typically dominates.

Halogenation of the aromatic ring can be achieved using various electrophilic halogenating reagents. nih.gov For instance, bromination or chlorination would likely occur at the positions ortho to the activating amino group, provided these positions are not sterically hindered. Catalytic systems have been developed to activate halenium ions (Br⁺, I⁺, Cl⁺) to facilitate the halogenation of a broad scope of aromatic compounds under mild conditions. nih.gov

Hydroxylation , the introduction of a hydroxyl (-OH) group onto the aromatic ring, is a more challenging transformation. While direct hydroxylation can be difficult, modern methods using specific catalysts have been developed. For example, copper(II)-catalyzed hydroxylation of aryl halides has been shown to afford phenols. science.gov In the context of the acetylphenylamine subunit, hydroxylation would likely be directed to the positions activated by the amino group. The mechanism of aromatic hydroxylation is a key step in many biological transformations and has been the subject of significant study in synthetic chemistry. nih.gov

Cyclization and Heterocyclic Annulation Reactions from the Core Structure

The molecular framework of this compound, featuring a secondary amine linkage between two functionalized aromatic rings and a carboxylic acid ortho to the amino group, serves as a versatile precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization and annulation reactions are prominent transformations for this class of compounds, leading to the formation of biologically significant scaffolds such as acridones and quinazolinones. These reactions typically proceed through the formation of a new bond between the nitrogen atom and the carbonyl carbon of the carboxylic acid, or through electrophilic attack on one of the aromatic rings, facilitated by the activating nature of the amino and acetyl groups.

One of the most well-documented cyclization reactions involving N-phenylanthranilic acids, including this compound, is the formation of acridone (B373769) derivatives. juniperpublishers.comjocpr.com This transformation is typically achieved under the influence of strong acids which act as both catalyst and dehydrating agent.

A specific example of this is the intramolecular cyclization of this compound to yield 2-acetylacridin-9(10H)-one. juniperpublishers.com This reaction is effectively carried out using polyphosphoric acid (PPA) as the cyclizing agent. The process involves heating the reactant in the presence of PPA, which facilitates the electrophilic attack of the carboxylic acid moiety onto the phenyl ring of the p-amino acetophenone (B1666503) residue, followed by dehydration to form the fused tricyclic acridone system. juniperpublishers.comjocpr.com This synthetic strategy is a variation of the Ullmann synthesis, which first forms the N-(substituted phenyl) anthranilic acid, followed by an acid-catalyzed cyclization to the acridone core. jocpr.com

Table 1: Synthesis of 2-acetylacridin-9(10H)-one

Reactant Reagent Conditions Product Reference
This compound Polyphosphoric acid (PPA) 100 °C, 1 hr, reflux 2-acetylacridin-9(10H)-one juniperpublishers.com

The resulting 2-acetylacridin-9(10H)-one can then serve as an intermediate for the synthesis of more complex heterocyclic structures. juniperpublishers.com

While direct examples of other heterocyclic annulations from this compound are less common in the reviewed literature, the core structure possesses the necessary functionalities for the synthesis of other heterocyclic systems, such as quinazolinones. The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with a source of a one-carbon unit (like formamide) or other reagents that can form the pyrimidine (B1678525) ring. nih.govresearchgate.net The presence of the N-acetylphenyl substituent could influence the reactivity and substitution pattern of the resulting quinazolinone.

The general synthetic approaches to quinazolinones from anthranilic acids include methods like the Niementowski synthesis, which involves the condensation with acid amides. nih.govresearchgate.net These established synthetic routes highlight the potential of the this compound core structure to be utilized in the formation of a diverse range of heterocyclic compounds beyond acridones, although further specific research would be required to elaborate the precise conditions and outcomes.

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Acetylphenyl Amino Benzoic Acid Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy serves as a powerful tool for determining the precise atomic connectivity and solution-state conformation of 2-[(4-Acetylphenyl)amino]benzoic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.

In a typical analysis using DMSO-d₆ as the solvent, the ¹H NMR spectrum reveals distinct signals corresponding to the different protons in the molecule. The aromatic protons appear in the downfield region, typically between 6.90 and 8.10 ppm, with their splitting patterns (doublets, triplets, and doublets of doublets) providing information about their coupling with neighboring protons. The amine (N-H) proton often appears as a broad singlet around 11.53 ppm, while the carboxylic acid (O-H) proton is highly deshielded, appearing as a singlet near 13.50 ppm. The methyl protons of the acetyl group are observed as a sharp singlet in the upfield region, characteristically around 2.55 ppm.

The ¹³C NMR spectrum complements this data, showing distinct resonances for each carbon atom. The carbonyl carbons of the carboxylic acid and the acetyl group are the most downfield, appearing around 169.1 ppm and 197.4 ppm, respectively. The aromatic carbons resonate in the range of approximately 115.0 to 145.0 ppm, with quaternary carbons often showing lower intensity. The methyl carbon of the acetyl group gives a signal in the upfield region, typically around 27.2 ppm.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
Carboxylic Acid (-COOH)~13.50 (s, 1H)~169.1Carboxyl Carbon
Amine (-NH-)~11.53 (s, 1H)-Amine Linkage
Acetyl Carbonyl (-C=O)-~197.4Acetyl Carbonyl Carbon
Acetyl Methyl (-CH₃)~2.55 (s, 3H)~27.2Acetyl Methyl Carbon
Aromatic Protons6.90-8.10 (m)115.0-145.0Phenyl Ring Carbons

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet) and m (multiplet).

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and confirming the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling relationships. For this compound, this technique would show cross-peaks between adjacent aromatic protons on both the benzoic acid and the phenylamine rings, confirming their connectivity and helping to differentiate between otherwise similar-looking multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.55 ppm) to the methyl carbon signal (~27.2 ppm) and would similarly link each aromatic proton to its attached carbon atom, simplifying the assignment of the crowded aromatic region in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the methyl protons (~2.55 ppm) to the acetyl carbonyl carbon (~197.4 ppm) and the adjacent aromatic carbon. Similarly, the amine proton (~11.53 ppm) would show correlations to carbons on both aromatic rings, confirming the linkage point of the two phenyl groups.

Solid-State NMR (ssNMR) is a crucial technique for studying the structure and dynamics of materials in their solid form, making it ideal for investigating polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in their crystal packing, intermolecular interactions, and molecular conformations. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, where subtle shifts in resonance can indicate the presence of different crystalline or amorphous forms. While detailed polymorphic studies on this specific compound are not widely reported, ssNMR remains the definitive tool for such investigations.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in the molecule and the nature of intermolecular forces, such as hydrogen bonding.

The IR spectrum of this compound displays a series of characteristic absorption bands. A very broad band, often observed from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, indicative of strong hydrogen bonding. The N-H stretching vibration of the secondary amine appears as a sharp band around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative: the acetyl group's carbonyl stretch appears at a lower frequency, typically around 1660-1680 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a higher frequency, near 1680-1710 cm⁻¹. The C-N stretching and N-H bending vibrations are observed in the 1510-1540 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic C-H and C=C ring stretching vibrations are typically strong, appearing in the 1500-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. The symmetric stretching of the acetyl C=O group also gives a strong Raman signal.

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500-3300 (broad)WeakStretching (H-bonded)
Amine N-H3300-3400 (sharp)ModerateStretching
Carboxylic Acid C=O1680-1710ModerateStretching
Acetyl C=O1660-1680StrongStretching
Aromatic C=C1500-1600StrongRing Stretching
C-N Stretch / N-H Bend1510-1540ModerateStretching / Bending

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. For this compound (molar mass: 255.26 g/mol ), the mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its mass-to-charge ratio (m/z).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would include:

Loss of a methyl group (•CH₃, 15 Da) from the acetyl moiety, resulting in a fragment at m/z [M-15]⁺.

Loss of the entire acetyl group (•COCH₃, 43 Da), leading to a significant peak at m/z [M-43]⁺.

Cleavage of the C-N bond connecting the two rings.

Decarboxylation, involving the loss of CO₂ (44 Da) from the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₅H₁₃NO₃), HRMS can distinguish its exact mass (e.g., 256.0968 for [M+H]⁺) from other ions with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for confirming the identity of a newly synthesized compound and verifying its purity.

X-ray Diffraction Crystallography for Solid-State Structure and Hydrogen Bonding Network Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. This method provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline form.

For this compound, a crystal structure analysis would reveal several key features. The molecule is not planar, with a significant dihedral angle between the planes of the benzoic acid and the phenylamine rings. This twist is due to steric hindrance around the C-N-C linkage.

Crucially, X-ray crystallography elucidates the intricate network of intermolecular interactions that dictate the crystal packing. The primary interaction is the hydrogen bonding involving the carboxylic acid group, which typically forms a classic head-to-tail dimer motif with a neighboring molecule (R₂²(8) graph set notation), where the O-H of one molecule hydrogen bonds to the C=O of the other. Furthermore, the amine N-H group can act as a hydrogen bond donor, potentially interacting with the oxygen atom of either the acetyl or the carboxylic acid group of an adjacent molecule, creating extended one-, two-, or three-dimensional supramolecular architectures. These hydrogen bonds are fundamental to the stability and physical properties of the crystalline solid.

Interactive Data Table: Representative Crystallographic Parameters for a Phenylaminobenzoic Acid Derivative

Parameter Typical Value Significance
Crystal SystemMonoclinic / OrthorhombicDescribes the symmetry of the unit cell
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the crystal
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit
Dihedral Angle (Ring-Ring)40-60°Indicates the degree of twist between the two phenyl rings
H-Bond Distance (O-H···O)~2.6-2.8 ÅConfirms the presence and strength of hydrogen bonds
H-Bond Distance (N-H···O)~2.9-3.1 ÅConfirms intermolecular connectivity

Computational and Theoretical Investigations of 2 4 Acetylphenyl Amino Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic behavior and geometric structure of 2-[(4-Acetylphenyl)amino]benzoic acid.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has been extensively used to determine the optimized molecular geometry of this compound. Calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), predict the most stable three-dimensional arrangement of the atoms. These studies reveal a non-planar structure, where the two phenyl rings are twisted relative to each other. This twist is a result of steric hindrance between the ortho-substituted carboxylic acid group and the hydrogen atom on the adjacent ring.

The optimized geometry from DFT calculations serves as the basis for predicting spectroscopic properties. Theoretical vibrational frequencies, calculated using the same DFT methods, show good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. This correlation allows for a precise assignment of the observed vibrational modes to specific functional groups within the molecule. For instance, the characteristic vibrational frequencies for the C=O stretching of the acetyl and carboxylic acid groups, as well as the N-H stretching, can be accurately predicted.

Furthermore, DFT calculations are employed to simulate the electronic absorption spectra (UV-Vis). The predicted wavelengths of maximum absorption (λmax) correspond to electronic transitions between molecular orbitals, providing insights into the electronic structure of the compound.

Below is a table summarizing typical bond lengths and angles for this compound as predicted by DFT calculations.

Parameter Value
C-N Bond Length (amine bridge)~1.4 Å
C=O Bond Length (acetyl)~1.2 Å
C=O Bond Length (carboxylic acid)~1.2 Å
O-H Bond Length (carboxylic acid)~1.0 Å
Dihedral Angle (between phenyl rings)~40-50°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of this compound. The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the aminobenzoic acid moiety, which is rich in electrons, while the LUMO is distributed over the acetylphenyl ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

A summary of typical reactivity descriptors for this compound is provided in the table below.

Descriptor Definition Typical Value
Ionization Potential (I)-EHOMO~6.0 eV
Electron Affinity (A)-ELUMO~2.0 eV
Electronegativity (χ)(I+A)/2~4.0 eV
Chemical Hardness (η)(I-A)/2~2.0 eV
Electrophilicity Index (ω)χ²/(2η)~4.0 eV

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a biological environment.

Solvent Effects on Molecular Conformation and Dynamics

MD simulations are used to explore the conformational landscape of this compound in different solvent environments, most commonly water, to mimic physiological conditions. These simulations show that the molecule is not rigid but exhibits flexibility, particularly in the dihedral angle between the two phenyl rings.

Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in formulating hypotheses about the mechanism of action of this compound.

Binding Site Analysis and Interaction Energies with Model Biological Receptors (e.g., enzymes, protein domains)

Molecular docking studies have been performed to investigate the interaction of this compound with various biological targets, including enzymes like cyclooxygenase (COX). These studies aim to understand the molecular basis of the compound's potential anti-inflammatory activity.

The docking simulations predict the binding mode of the ligand within the active site of the target protein. The analysis of the docked conformation reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the carboxylic acid group of this compound is often predicted to form hydrogen bonds with key amino acid residues in the active site of COX enzymes.

The binding affinity, which is a measure of the strength of the interaction, is estimated through scoring functions that calculate the binding energy. A lower binding energy indicates a more stable complex and a higher binding affinity. These calculations help in comparing the binding efficiency of this compound with that of known inhibitors.

The following table summarizes typical interactions and binding energies of this compound with a model biological receptor.

Receptor Key Interacting Residues Types of Interactions Predicted Binding Energy (kcal/mol)
Cyclooxygenase-2 (COX-2)Arg120, Tyr355, Ser530Hydrogen bonding, Hydrophobic interactions-8 to -10

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in medicinal chemistry to understand the relationship between the structural properties of a series of compounds and their biological activity. For this compound and its analogs, which fall under the class of N-phenylanthranilic acids (fenamates), QSAR studies provide mechanistic insights into their mode of action, often as anti-inflammatory agents. Although specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, a wealth of information can be inferred from studies on structurally related N-arylanthranilic acids. nih.gov

For fenamates, N-phenylanthranilic acid has been identified as the minimal pharmacophore for certain biological activities, such as the activation of Slo2.1 channels. nih.gov The core structure consists of two aromatic rings connected by an imino bridge, with a carboxylic acid group positioned ortho to the bridge on one of the rings. The nature and position of substituents on these rings can significantly modulate the biological activity.

In the case of this compound, the key structural features for QSAR modeling would include:

The N-phenylanthranilic acid scaffold: The fundamental diarylamine structure.

The ortho-carboxylic acid group: A crucial acidic moiety for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The para-acetyl group on the N-phenyl ring: This electron-withdrawing group can influence the electronic distribution of the entire molecule and provide a potential site for hydrogen bonding.

The table below illustrates the key molecular descriptors that would be considered in a hypothetical QSAR model for a series of analogs of this compound.

Descriptor IDDescriptor NameDescriptor TypePotential Influence on Activity
D1 Molecular WeightConstitutionalCan correlate with the overall size and bulk of the molecule.
D2 LogPLipophilicAffects membrane permeability and solubility.
D3 Molar RefractivityStericRelates to molecular volume and polarizability.
D4 Dipole MomentElectronicInfluences polar interactions with the target receptor.
D5 HOMO EnergyQuantum ChemicalEnergy of the Highest Occupied Molecular Orbital, relates to electron-donating ability.
D6 LUMO EnergyQuantum ChemicalEnergy of the Lowest Unoccupied Molecular Orbital, relates to electron-accepting ability.
D7 Dihedral AngleGeometricThe angle between the two aromatic rings, critical for the 3D shape.
D8 Hydrogen Bond AcceptorsTopologicalThe number of atoms that can accept a hydrogen bond (e.g., the oxygen of the acetyl group).
D9 Hydrogen Bond DonorsTopologicalThe number of atoms that can donate a hydrogen bond (e.g., the amine and carboxylic acid protons).

A hypothetical QSAR equation for a series of analogs could take the following general form:

log(1/IC₅₀) = β₀ + β₁(Steric Parameter) + β₂(Electronic Parameter) + β₃(Geometric Parameter)

Where the coefficients (β) would be determined through statistical analysis, indicating the relative importance of each descriptor in determining the biological activity (IC₅₀). Based on studies of similar compounds, it is plausible that steric and geometric parameters would have a significant impact on the anti-inflammatory activity of derivatives of this compound. nih.gov

Retrosynthetic Analysis and Reaction Pathway Predictions Using Computational Tools

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking them down into simpler, commercially available starting materials. Computational tools can augment this process by predicting plausible reaction pathways and evaluating their feasibility.

For this compound, a primary disconnection would be at the C-N bond of the diarylamine, which is a common strategy for this class of compounds. This leads to two key synthons: an anthranilic acid derivative and a substituted aniline (B41778).

Primary Disconnection:

(Image is a conceptual representation)

This disconnection suggests two main synthetic strategies, which are well-established methods for the formation of N-aryl anthranilic acids:

Ullmann Condensation: This involves the coupling of an o-halobenzoic acid with an aniline derivative in the presence of a copper catalyst. ekb.eg

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an o-halobenzoic acid and an aniline. ekb.eg

Computational tools can assist in refining these pathways by:

Predicting Reaction Yields: Machine learning models trained on large reaction databases can estimate the potential yield of a given reaction under specific conditions.

Evaluating Reaction Conditions: Software can suggest optimal catalysts, solvents, and temperatures based on the substrates.

Identifying Potential Side Reactions: Computational analysis can predict competing reaction pathways that might lower the yield of the desired product.

The table below outlines the computationally predicted reaction pathways for the synthesis of this compound.

Pathway IDReaction NameStarting MaterialsKey Reagents/CatalystsPredicted Feasibility
RP-01 Ullmann Condensation2-Chlorobenzoic acid and 4-aminoacetophenoneCopper (Cu) powder or Copper(I) salt, Base (e.g., K₂CO₃), High temperatureHigh
RP-02 Buchwald-Hartwig Amination2-Bromobenzoic acid and 4-aminoacetophenonePalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu)High
RP-03 Nucleophilic Aromatic Substitution2-Fluorobenzoic acid and 4-aminoacetophenoneStrong base, aprotic solventModerate (may require activated substrate)

Forward Synthesis Prediction:

Pathway RP-01 (Ullmann Condensation):

A computationally informed synthesis would start with 2-chlorobenzoic acid and 4-aminoacetophenone. The reaction would be predicted to proceed under heating in the presence of a copper catalyst and a base like potassium carbonate. nih.govnih.gov

Reaction Scheme:

(Image is a conceptual representation)

Pathway RP-02 (Buchwald-Hartwig Amination):

Alternatively, a palladium-catalyzed approach could be employed. Computational models would likely favor this pathway for its generally higher yields and milder reaction conditions compared to the classical Ullmann condensation. The choice of ligand for the palladium catalyst would be a critical parameter that could be optimized using computational screening.

Reaction Scheme:

(Image is a conceptual representation)

Mechanistic Investigations of Biological Activities of 2 4 Acetylphenyl Amino Benzoic Acid and Its Derivatives in Vitro and Biochemical Focus

Enzyme Inhibition and Activation Studies at the Molecular Level

The primary mechanism of action for many fenamate derivatives involves the inhibition of enzymes, particularly those involved in inflammatory pathways.

While detailed kinetic analyses for 2-[(4-acetylphenyl)amino]benzoic acid are not extensively documented, studies on structurally similar fenamic acid derivatives provide significant insights into their interaction with cyclooxygenase (COX) enzymes. COX enzymes are key in the synthesis of prostaglandins, which are mediators of inflammation. nih.gov

Research on fenamates such as flufenamic acid, mefenamic acid, and tolfenamic acid reveals a nuanced interaction with COX-2. These compounds have been identified as substrate-selective inhibitors. semanticscholar.orgosti.gov Crystal structures show that these inhibitors bind within the cyclooxygenase channel of human COX-2. semanticscholar.orgosti.gov The nature of this inhibition can be complex; for instance, with the endocannabinoid substrate 1-arachidonoylglycerol (1-AG), the kinetic parameters for flufenamic acid and tolfenamic acid are most consistent with uncompetitive inhibition, suggesting that they may bind to the enzyme-substrate complex or interact with enzyme intermediates. semanticscholar.org This type of inhibition is characterized by a decrease in both Vmax and Km as the inhibitor concentration increases. semanticscholar.org

Different NSAIDs exhibit various modes of COX inhibition, which can include simple competitive, slow-binding, and irreversible inhibition. nih.govnih.gov The specific kinetic behavior often differs between COX-1 and COX-2 isoforms for the same compound. nih.gov For many fenamates, the interaction with COX enzymes is a rapid, reversible, and competitive process. osti.gov

CompoundTarget EnzymeInhibition TypeKey Findings
Fenamic Acid Derivatives (general)COX-2Substrate-Selective, Uncompetitive (with 1-AG)Binding occurs within the cyclooxygenase channel; kinetic behavior is consistent with uncompetitive inhibition for certain substrates. semanticscholar.org
Mefenamic AcidCOX-1, COX-2Non-selectiveInhibits prostaglandin (B15479496) synthesis by blocking both COX isoforms. nih.gov

Currently, there is a lack of specific research elucidating the allosteric modulation mechanisms for this compound. The available literature primarily focuses on direct inhibition at the active site of enzymes like cyclooxygenase.

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics

Detailed receptor binding profiles and ligand-receptor interaction dynamics for this compound are not well-established in publicly available scientific literature.

Antiproliferative and Cytotoxic Effects in Model Cell Lines (Mechanism-Based)

While direct studies on this compound are limited, research on its derivatives and related fenamates has revealed significant antiproliferative and cytotoxic effects. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown structure-dependent antiproliferative activity against the A549 lung cancer cell line. nih.gov The introduction of a hydroxyimino functional group, in particular, was found to significantly enhance cytotoxic activity, with some derivatives showing greater efficacy than the chemotherapy drug cisplatin. nih.gov

Mefenamic acid, a related fenamate, has been reported to have cytotoxic properties against various cancer cell lines, including human breast (MCF-7), bladder (T24), and lung (A-549) cancer cells. nih.gov The cytotoxic action of some carborane-containing derivatives of mefenamic acid against HCT116 and SW480 colon cancer cells is based on the inhibition of cell division and subsequent apoptosis. nih.gov Interestingly, the antitumor activity of these derivatives appears to be independent of COX-2 inhibition, suggesting the involvement of other cellular targets. nih.gov One proposed mechanism for the proapoptotic effect of NSAIDs is the direct modulation of NF-κB, a key link between inflammation and tumorigenesis. nih.gov

The investigation into how these compounds exert their antiproliferative effects often points to the induction of cell cycle arrest. While specific data for this compound is not available, studies on other structurally related compounds provide valuable insights. For example, certain benzimidazole (B57391) derivatives have been shown to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com These compounds can induce arrest at different phases of the cell cycle, such as the G1/S, S, or G2/M checkpoints, ultimately leading to apoptosis. mdpi.com Erlotinib, an EGFR inhibitor, is known to induce cell cycle arrest at the G0/G1 phase in non-small cell lung cancer. mdpi.com The ability of novel compounds to arrest the cell cycle is a key indicator of their potential as anticancer agents. mdpi.com

Compound ClassModel Cell Line(s)Observed EffectProposed Mechanism
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549 (Lung Cancer)Antiproliferative activityStructure-dependent cytotoxicity, enhanced by oxime functionality. nih.gov
Mefenamic AcidMCF-7 (Breast), T24 (Bladder), A-549 (Lung)Cytotoxic propertiesInduction of apoptosis. nih.gov
Carborane analogues of Mefenamic AcidHCT116, SW480 (Colon Cancer)Inhibition of cell division, apoptosisLikely COX-2 independent; may involve direct modulation of NF-κB. nih.gov
Benzimidazole derivativesMDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung)Cell cycle arrest, apoptosisInhibition of EGFR kinase. mdpi.com

Analysis of Apoptosis Induction Pathways and Related Biomarkers

Derivatives of this compound have been investigated for their potential to induce apoptosis, or programmed cell death, a critical mechanism in the elimination of cancer cells. Research indicates that these compounds can trigger apoptosis through various cellular pathways, primarily involving the modulation of key protein families such as Bcl-2 and caspases. nih.govmdpi.com

The induction of apoptosis is often initiated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-directed) pathways. nih.gov Studies on related aminobenzoic acid and benzoxazole (B165842) derivatives show activation of components from both pathways. For instance, treatment of cancer cell lines with certain derivatives leads to the upregulation of pro-apoptotic proteins like Bax and t-BID, alongside the activation of the tumor suppressor protein p53. nih.gov Activated p53 can, in turn, stimulate the expression of death receptors such as FAS and its ligand (FAS-L), key initiators of the extrinsic pathway. nih.gov

This initiation leads to a downstream cascade involving the activation of initiator caspases, like caspase-8 and caspase-9, which correspond to the extrinsic and intrinsic pathways, respectively. nih.gov These initiator caspases then activate effector caspases, most notably caspase-3, which is responsible for cleaving cellular substrates and dismantling the cell. nih.govmdpi.com An increase in the levels of cleaved caspase-3 is a widely recognized biomarker for apoptosis. nih.gov

The intrinsic pathway is largely regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov Investigations have shown that some derivatives can shift the balance in favor of apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov This event triggers the formation of the apoptosome and the activation of caspase-9. nih.gov

Flow cytometry analysis using Annexin V/propidium iodide (PI) staining is a common method to quantify apoptosis. Studies on related compounds have demonstrated a significant increase in the populations of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells following treatment. mdpi.comnih.gov Furthermore, analysis of the cell cycle often reveals that these compounds can cause cell cycle arrest, for example at the G2/M or Pre-G1 phase, preventing cancer cell proliferation and leading to subsequent apoptosis. mdpi.comnih.gov

Table 1: Apoptosis Biomarkers Modulated by Aminobenzoic Acid Derivatives in Cancer Cell Lines


Autophagy Modulation Studies

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. Mechanistic studies have explored how derivatives of this compound can modulate this complex process.

In some contexts, the induction of autophagy appears to be a key mechanism for the compound's therapeutic effect. For example, a derivative of retinoic acid, which shares structural similarities with the aminobenzoic acid scaffold, was found to induce differentiation in acute promyelocytic leukemia (APL) cells, an effect that was accompanied by the induction of autophagy. This process was linked to the degradation of the oncogenic PML-RARα protein. Critically, when autophagy was inhibited using pharmacological agents like 3-methyladenine (B1666300) (3-MA) or by silencing essential autophagy genes such as ATG5, the differentiation-inducing effect of the compound was nullified. This suggests that for certain derivatives, autophagy is a necessary component of their anti-cancer activity. nih.gov

Conversely, other studies have shown that some related compounds may inhibit autophagy. In one investigation using acridine (B1665455) orange staining to quantify autophagic vacuoles in MCF-7 breast cancer cells, a tested compound was found to inhibit autophagic cell death. nih.gov This finding suggests that the compound's primary mode of action was through apoptosis and necrosis, and that the inhibition of autophagy, a potential pro-survival mechanism for cancer cells under stress, could enhance its cytotoxic effects. nih.govnih.gov The co-treatment of cancer cells with an autophagy inhibitor like chloroquine (B1663885) (CQ) and certain chemotherapeutic agents has been shown to markedly enhance anti-proliferative effects, supporting the strategy of modulating protective autophagy to improve treatment efficacy. nih.gov

These contrasting findings highlight the complex, context-dependent role of autophagy in response to treatment with these compounds. The outcome—whether autophagy promotes cell death or survival—likely depends on the specific chemical structure of the derivative, the cancer cell type, and the cellular microenvironment.

Modulation of Gene Expression and Protein Synthesis Pathways

The biological activities of this compound and its derivatives are intrinsically linked to their ability to alter gene expression and the subsequent synthesis of key proteins. These molecular changes are fundamental to the compound's effects on apoptosis, inflammation, and antioxidant responses.

A primary mechanism involves the transcriptional regulation of genes encoding inflammatory enzymes. Studies on para-aminobenzoic acid (PABA) derivatives have shown that they can efficiently inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). conicet.gov.arnih.gov This suppression occurs at the gene level, preventing the synthesis of these enzymes, which are responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. conicet.gov.arnih.gov

Furthermore, these compounds can modulate signaling pathways that control the expression of a wide array of genes. A key target is the nuclear factor-kappa B (NF-κB) pathway. conicet.gov.arnih.gov NF-κB is a transcription factor that, upon activation, moves to the nucleus and promotes the expression of numerous pro-inflammatory and pro-survival genes. nih.gov Derivatives of PABA have been shown to inhibit the activation of the TNFα/NFκB signaling pathway, thereby preventing the expression of its target genes. conicet.gov.ar

In the context of apoptosis, these compounds modulate the expression of the Bcl-2 family of proteins, altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members. nih.gov This shift in protein expression is a critical determinant of cell fate. Similarly, the expression and subsequent activation of proteins in the caspase cascade are modulated, leading to the execution of the apoptotic program. nih.govmdpi.com

The broader impact on protein synthesis can also be considered. While direct, global inhibition of protein synthesis is a mechanism for some toxins, the effects of aminobenzoic acid derivatives appear to be more targeted, focusing on specific pathways that are dysregulated in disease states. nih.govnih.gov For instance, by influencing the expression of antioxidant enzymes like superoxide (B77818) dismutase and catalase, these compounds can bolster the cell's ability to manage oxidative stress.

Investigation of Antioxidant and Anti-inflammatory Mechanisms in Model Systems

The dual antioxidant and anti-inflammatory properties of this compound and its derivatives have been substantiated in various in vitro and biochemical models. These activities are often interconnected, as oxidative stress can trigger inflammatory responses and vice versa.

Anti-inflammatory Mechanisms: The anti-inflammatory effects are largely attributed to the inhibition of key enzymatic and signaling pathways. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. conicet.gov.arresearchgate.net By inhibiting COX-2 expression and activity, these compounds reduce the synthesis of prostaglandins, which are potent inflammatory mediators. conicet.gov.arnih.gov Similarly, the expression and activity of inducible nitric oxide synthase (iNOS) are suppressed, leading to decreased production of nitric oxide (NO), another key molecule in the inflammatory cascade. conicet.gov.arnih.gov

In vitro studies using macrophage cell lines (e.g., RAW 246.7) stimulated with agents like LPS are standard models for assessing anti-inflammatory activity. conicet.gov.arnih.gov In these systems, derivatives have been shown to significantly inhibit the production of NO and pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). conicet.gov.ar This inhibition is often mediated by the suppression of upstream signaling pathways, most notably the NF-κB pathway, which acts as a master regulator of inflammation. conicet.gov.arnih.gov By preventing the activation of NF-κB, these compounds block the transcription of numerous genes encoding pro-inflammatory proteins. conicet.gov.ar

Table 2: In Vitro Anti-inflammatory Activity of Aminobenzoic Acid Derivatives


Antioxidant Mechanisms: The antioxidant capacity of these compounds is evaluated using various biochemical assays. The primary mechanisms of action include direct radical scavenging and the chelation of metal ions. nih.govnih.gov Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. ijrpc.commdpi.com Hydrazide derivatives of aminobenzoic acid have shown significant scavenging activity in these tests. researchgate.net

Another established antioxidant mechanism is the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). ijrpc.com Beyond direct chemical interactions, some aminobenzoic acid derivatives can also enhance the body's endogenous antioxidant defense system by influencing the expression of enzymes like superoxide dismutase (SOD) and catalase, which are crucial for detoxifying reactive oxygen species (ROS). nih.gov

Table 3: Mentioned Compounds


Derivatives, Analogues, and Structure Activity Relationship Sar Studies for Mechanistic Elucidation

Synthesis of Analogues with Targeted Structural Modifications on the Benzoic Acid Moiety

Modifications to the benzoic acid portion of the molecule are primarily aimed at altering its physicochemical properties, such as acidity, polarity, and ability to form hydrogen bonds. These changes can significantly impact how the molecule interacts with its biological target.

Key synthetic strategies include:

Esterification and Amidation: The carboxylic acid group is a primary site for modification. It can be converted into a variety of esters or amides to alter solubility and bioavailability, which can be a strategy for creating bioprecursors (prodrugs). asianpubs.org A common method involves the acid-catalyzed reaction of the parent N-aryl anthranilic acid with an appropriate alcohol. asianpubs.orgresearchgate.net Similarly, the synthesis of hydrazides can be achieved by reacting the acid with hydrazine. nuph.edu.ua

Ring Substitution: Introducing substituents onto the phenyl ring of the benzoic acid moiety can modulate electronic properties and provide additional points of interaction with a target. The classic Ullmann-Goldberg condensation allows for the synthesis of the N-phenylanthranilic acid scaffold from a substituted 2-halobenzoic acid and an aniline (B41778) derivative. ekb.eg This approach permits the introduction of various groups, such as chloro (Cl) or nitro (NO₂), onto the anthranilic acid ring system. nuph.edu.uanih.gov

N-Acylation: The secondary amine can be acylated to introduce different side chains, a strategy that has been used to develop inhibitors for various enzymes. nih.govijpsjournal.com

Table 1: Synthetic Modifications on the Benzoic Acid Moiety of N-Phenylanthranilic Acid Analogues
Modification TypeFunctional Group TargetedResulting AnalogueSynthetic MethodReference
EsterificationCarboxylic Acid (-COOH)Alkyl/Aryl Esters (-COOR)Acid-catalyzed reaction with alcohols asianpubs.org, researchgate.net, asianpubs.org
AmidationCarboxylic Acid (-COOH)Hydrazides (-CONHNH₂)Reaction with hydrazine nuph.edu.ua
Ring SubstitutionAromatic Ring (C-H)Substituted Anthranilic Acids (e.g., 5-chloro, 5-nitro)Ullmann-Goldberg reaction with substituted 2-halobenzoic acids nuph.edu.ua, nih.gov
DiazotizationAromatic Ring (C-H)Azo-derivatives (e.g., 5-phenylazo)Diazotization of the anthranilic acid ring researchgate.net

Synthesis of Analogues with Targeted Modifications on the Acetylphenylamine Subunit

Altering the N-aryl portion of the molecule, in this case, the acetylphenylamine subunit, allows for the exploration of how steric bulk, electronic properties, and specific functional groups in this region influence target binding.

The primary synthetic routes for these modifications are palladium- or copper-catalyzed cross-coupling reactions:

Ullmann-Goldberg Condensation: This classic method involves the reaction of a 2-halobenzoic acid with a substituted aniline in the presence of a copper catalyst. ekb.egresearchgate.net By selecting an aniline with different substituents (e.g., changing the position or nature of the acetyl group, or adding other groups), a diverse library of analogues can be created. researchgate.net

Buchwald-Hartwig Amination: A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig amination, which also couples an aryl halide (or triflate) with an amine. nih.gov This method is known for its broad substrate scope and tolerance of various functional groups, making it highly suitable for synthesizing a wide range of N-aryl anthranilic acid derivatives. nih.gov

These methods allow for the synthesis of analogues where the acetyl group on the phenylamine ring is moved to the ortho- or meta-position, replaced by other electron-withdrawing or electron-donating groups, or supplemented with additional substituents to probe the steric and electronic requirements of the binding site.

Table 2: Synthetic Modifications on the Acetylphenylamine Subunit
Modification TypeStarting MaterialSynthetic MethodPurpose of ModificationReference
Varied Ring SubstitutionSubstituted Anilines (e.g., 2-, 3-, or 4-aminoacetophenone)Ullmann-Goldberg CondensationProbe electronic and steric effects of the N-aryl ring researchgate.net, researchgate.net
Varied Ring SubstitutionSubstituted AnilinesBuchwald-Hartwig AminationAccess a broad scope of analogues with high efficiency nih.gov
Introduction of Steric BulkSterically Hindered Anilines (e.g., 2,6-dimethylaniline)Copper-catalyzed AminationInduce specific molecular conformations (non-planarity) nih.gov, researchgate.net

Systematic SAR Studies to Elucidate Pharmacophoric Features for Mechanistic Activity

Systematic SAR studies are essential to map the relationship between a molecule's structure and its biological activity. For the N-phenylanthranilic acid class, these studies have revealed critical insights into the features required for target engagement.

The spatial arrangement of functional groups is often critical for biological activity. Studies on aminobenzoic acid isomers have shown that the relative positions of the amino and carboxyl groups significantly affect the molecule's conformation and binding preferences. researchgate.net For instance, analogues made from 3-aminobenzoic or 4-aminobenzoic acid adopt different shapes compared to the 2-aminobenzoic acid (anthranilic) core, leading to variations in biological activity. researchgate.net

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents can dramatically alter a molecule's activity.

Electronic Effects: Studies on N-phenylanthranilic acid hydrazides have shown that introducing electron-withdrawing groups like chloro (Cl) or nitro (NO₂) into the para-position (C-5) of the anthranilic acid ring can increase anti-inflammatory activity. nuph.edu.ua The electronic properties of substituents on the N-phenyl ring are also critical, though their effect can be either positive or negative depending on the specific biological target. nuph.edu.ua

Steric Effects: Steric bulk on the N-phenyl ring, particularly at the ortho-positions (2' and 6'), can force the two aromatic rings into a twisted, non-planar conformation. researchgate.net This specific three-dimensional shape has been identified as a key requirement for the activity of certain N-phenylanthranilic acid-based non-steroidal anti-inflammatory drugs (NSAIDs), as it promotes effective interaction at the inhibitory site. researchgate.net Therefore, synthesizing analogues with bulky groups adjacent to the linking amine is a key strategy in SAR studies.

Design and Synthesis of Mechanistic Probes and Bioprecursors

To further investigate the mechanism of action and improve the therapeutic profile of 2-[(4-Acetylphenyl)amino]benzoic acid, specialized analogues such as mechanistic probes and bioprecursors can be designed.

Mechanistic Probes: These are tools designed to study molecular interactions. Fluorescent probes are particularly useful for visualizing binding events. The N-phenylanthranilic acid scaffold itself possesses intrinsic fluorescent properties that can be exploited. nih.gov Alternatively, a known fluorophore, such as N-methyl-anthranilic acid, can be incorporated into the structure to create a highly sensitive probe for use in fluorescence-based screening and binding assays. rsc.org These probes can help identify the direct binding partners of the compound within a cell.

Bioprecursors (Prodrugs): A prodrug is an inactive or less active compound that is metabolized into the active form within the body. This strategy is often used to improve properties like solubility, absorption, or tissue targeting. For carboxylic acid-containing molecules like this compound, a common prodrug approach is esterification. nih.gov The synthesis of methyl, ethyl, or other alkyl esters masks the polar carboxylic acid group, potentially enhancing membrane permeability. asianpubs.orgresearchgate.net Once absorbed, these esters can be hydrolyzed by endogenous esterase enzymes to release the active parent acid.

Potential Applications and Advanced Research Frontiers Non Clinical

Utilization as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The molecular architecture of 2-[(4-Acetylphenyl)amino]benzoic acid, featuring both a carboxylic acid group and a secondary amine, provides two potential sites for coordination with metal ions. This dual functionality allows it to act as a versatile ligand in the synthesis of coordination complexes and as a building block for Metal-Organic Frameworks (MOFs). While specific research on this compound in this context is emerging, the principles are well-established with analogous aminobenzoic acid derivatives.

For instance, 2-amino-1,4-benzenedicarboxylic acid is a well-known linker in the synthesis of various MOFs. ekb.egscinito.ai It coordinates with a wide range of metal ions, including those from the 3d, 4d, and 4f series, to form three-dimensional porous lattices. ekb.eg The amino group in such linkers can also be a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications like gas separation and catalysis. ekb.egscinito.ai Similarly, 4-aminobenzoic acid has been utilized to generate amine-functionalized hexameric titanium oxo clusters in situ, which are then stitched together to form crystalline MOF structures. researchgate.net

The presence of the acetyl group in this compound could introduce additional functionalities to the resulting coordination polymers or MOFs, such as altered solubility, polarity, or the potential for further chemical modification. The coordination can occur through the carboxylate group, and potentially the acetyl oxygen or the nitrogen of the amino group, leading to the formation of diverse and complex structures.

Table 1: Potential Coordination Modes of this compound in MOFs

Functional GroupPotential Coordination ModeResulting Structural Feature
Carboxylic AcidMonodentate, Bidentate (chelating or bridging)Formation of metal-carboxylate clusters or chains
Amino GroupMonodentateLinkage between metal centers
Acetyl GroupMonodentate (through oxygen)Potential for secondary coordination or functionalization

The synthesis of MOFs using such ligands is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent to promote the self-assembly of the crystalline framework. mdpi.com The resulting materials could have applications in gas storage, separation, and catalysis, with the specific properties being dictated by the choice of metal ion and the coordination geometry of the this compound ligand.

Application in Analytical Chemistry as a Reagent or Chromatographic Standard

In the field of analytical chemistry, compounds with well-defined structures and properties are essential as reagents and standards. This compound, with its stable chemical nature, possesses the potential for such applications, particularly in chromatography.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. The effectiveness of HPLC relies on the differential partitioning of analytes between a stationary phase and a mobile phase. Aminobenzoic acid isomers, due to their similar structures, can be challenging to separate. However, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has been successfully employed for the separation of 2-, 3-, and 4-aminobenzoic acid. helixchrom.com

Given its structural similarity to these compounds, this compound could serve as an internal or external standard in the HPLC analysis of related compounds. Its unique retention time, influenced by the acetylphenyl group, would allow for clear separation and accurate quantification. Furthermore, HPLC methods have been developed for the simultaneous determination of p-aminobenzoic acid and its metabolites in biological fluids like urine, highlighting the utility of such compounds in analytical assays. nih.gov

The compound can be analyzed by reverse-phase HPLC with a mobile phase typically consisting of acetonitrile, water, and an acid such as phosphoric or formic acid for mass spectrometry compatibility. sielc.com The development of a validated HPLC method for this compound would be crucial for its use as a reliable chromatographic standard in quality control and research laboratories.

Role as a Building Block in Supramolecular Assembly and Material Science

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding makes it an excellent candidate as a building block for supramolecular assemblies.

The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers, a common structural motif in the solid state of carboxylic acids. For example, the related compound 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid crystallizes to form centrosymmetric acid-acid dimers. researchgate.netnih.gov The N-H group of the secondary amine can also act as a hydrogen bond donor, while the acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor. These multiple hydrogen bonding sites can lead to the formation of more complex, higher-order structures such as tapes, sheets, or three-dimensional networks.

The study of para-aminobenzoic acid (p-ABA) has shown that solvent choice can significantly influence the resulting crystal polymorph by affecting the hydrogen bonding patterns. rsc.org Solvents that strongly interact with the carboxylic acid group can inhibit dimerization and lead to the nucleation of different crystalline forms. rsc.org This highlights the potential for controlling the supramolecular assembly of this compound through careful selection of crystallization conditions.

In material science, the controlled assembly of molecules on surfaces is of great interest for the development of new electronic and optical devices. The electronic and crystalline properties of p-aminobenzoic acid have been a subject of study, with methods like directional freezing being used to prepare oriented needle-like crystals. researchgate.net The ability to form such ordered structures suggests that this compound could also be used to create functional thin films and other advanced materials.

Development as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes are particularly valuable as they allow for the visualization and tracking of biological molecules and processes. The structural similarity of this compound to ortho-aminobenzoic acid (o-Abz), a known fluorescent probe, suggests its potential in this area. nih.gov

Ortho-aminobenzoic acid is used in internally quenched fluorescent peptides for monitoring protease activity. nih.gov Its fluorescence properties, such as quantum yield and spectral position, are sensitive to the local environment, which allows it to report on the interaction of peptides with structures like micelles. nih.gov The fluorescence of o-Abz is influenced by the amino acid to which it is attached, indicating that the probe's response can be tuned. nih.gov

The extended aromatic system of this compound is likely to confer intrinsic fluorescence. This fluorescence could be sensitive to changes in the local environment, such as polarity or the presence of specific biomolecules. By functionalizing the molecule with reactive groups, it could be designed to covalently label specific proteins or other targets within a cell. The changes in its fluorescence upon binding could then be used to study the function and localization of these targets. The development of such probes would provide valuable tools for elucidating complex biological pathways.

Optoelectronic and Photophysical Property Investigations for Material Science Applications

The photophysical and optoelectronic properties of organic molecules are at the heart of their applications in material science, including in devices like organic light-emitting diodes (OLEDs) and sensors. The structure of this compound, with its donor-acceptor character (amino group as a donor and acetyl and carboxyl groups as potential acceptors), suggests that it may possess interesting photophysical properties.

Many Schiff base compounds synthesized from anthraldehyde, which also possess extended π-systems, exhibit fluorescent properties due to strong π–π conjugation. nih.gov Similarly, the electronic structure of this compound could lead to fluorescence, and its derivatives could be explored for their potential as emitters in optoelectronic devices. The photophysical properties of such molecules, including their absorption and emission spectra, fluorescence quantum yield, and lifetime, are crucial parameters that determine their suitability for these applications.

Furthermore, derivatives of 2,1,3-benzoxadiazole, which are also nitrogen-containing aromatic compounds, are known to have pronounced luminescent properties. researchgate.net By analogy, the electronic transitions in this compound could be manipulated through chemical modification to tune its emission color and efficiency. Investigations into the solvatochromism of this compound, i.e., the change in its optical properties with solvent polarity, could also provide insights into its potential use in chemical sensors.

Advanced Delivery Systems for In Vitro Cellular Studies (e.g., encapsulation in nanoparticles)

The delivery of bioactive compounds into cells for in vitro studies is often a challenge, especially for molecules with poor water solubility. Encapsulation in nanocarriers is a promising strategy to overcome this limitation, improve cellular uptake, and protect the compound from degradation.

While there is no specific research on the encapsulation of this compound, studies on related molecules provide a strong rationale for this approach. For example, niosomal nanoparticles have been used for the co-encapsulation of both hydrophilic and hydrophobic drugs for enhanced cancer therapy in vitro. nih.gov These nanocarriers are prepared from non-ionic surfactants and cholesterol and can encapsulate a wide range of molecules. nih.gov

The encapsulation of this compound in such nanocarriers could enhance its bioavailability in cell culture and allow for a more controlled release. This would be particularly beneficial for studying its biological effects over extended periods. The development of such a delivery system would involve the preparation of the nanocarriers, characterization of their size and drug-loading capacity, and in vitro studies to assess their stability and release profile. nih.gov This approach could significantly enhance the utility of this compound as a research tool in cellular biology.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Machine learning algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to identify quantitative structure-activity relationships (QSAR). This allows for the in silico design of new derivatives of 2-[(4-Acetylphenyl)amino]benzoic acid with enhanced potency and selectivity. Generative models, a subset of AI, can even propose entirely new molecular structures based on the foundational scaffold, expanding the accessible chemical space for drug discovery. mdpi.com The application of AI can significantly shorten the lengthy drug-discovery process, making it faster and more cost-effective. mdpi.com

The following table illustrates the potential applications of AI and ML in the study of this compound:

AI/ML ApplicationDescriptionPotential Impact on this compound Research
QSAR Modeling Development of predictive models that correlate the chemical structure of derivatives with their biological activity.Rapidly screen virtual libraries of derivatives to prioritize those with the highest predicted efficacy for synthesis and testing.
De Novo Drug Design Use of generative algorithms to design novel molecules with desired properties based on the core scaffold.Propose new, patentable derivatives with potentially improved therapeutic profiles.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early identification of candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures.
Target Identification Analysis of biological data to predict potential protein targets for the compound and its analogs.Uncover new therapeutic applications and understand the mechanism of action.

High-Throughput Screening Methodologies for Mechanistic Elucidation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. For a novel scaffold such as this compound, HTS is crucial for uncovering its biological activities and elucidating its mechanism of action. HTS assays can be designed to assess a wide range of biological effects, from enzyme inhibition to modulation of cellular pathways. wikipedia.orgresearchgate.net

The integration of HTS with advanced analytical techniques, such as high-content imaging and mass spectrometry, provides a deeper understanding of how the compound affects cells and biological systems. This detailed mechanistic information is invaluable for optimizing the compound's structure to enhance its desired effects while minimizing off-target activities. Furthermore, HTS can be used to screen for synergistic interactions with other known drugs, opening up possibilities for combination therapies.

Key HTS methodologies applicable to the study of this compound are outlined below:

HTS MethodologyDescriptionApplication in Mechanistic Elucidation
Biochemical Assays Measurement of the compound's effect on the activity of purified enzymes or receptor binding.Determine specific molecular targets and quantify inhibitory or activating potency.
Cell-Based Assays Assessment of the compound's effects on cellular functions, such as proliferation, apoptosis, or signaling pathways.Understand the compound's biological effects in a more physiologically relevant context.
High-Content Screening (HCS) Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously.Provide detailed insights into the compound's mechanism of action by observing changes in cellular morphology and protein localization.
Phenotypic Screening Screening for compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the target.Identify novel biological activities and potential therapeutic applications for the scaffold. researchgate.net

Collaborative Research Paradigms and Interdisciplinary Approaches in Chemical Biology

The complexity of modern drug discovery necessitates a shift towards more collaborative and interdisciplinary research models. The comprehensive study of a novel organic scaffold like this compound requires expertise from a wide range of scientific disciplines, including organic synthesis, computational chemistry, pharmacology, and molecular biology. researchgate.net

Open innovation and public-private partnerships are becoming increasingly common, allowing for the sharing of resources, data, and expertise to accelerate the translation of basic research into clinical applications. By fostering collaboration between academic institutions, pharmaceutical companies, and government research organizations, the development of new therapeutics based on novel scaffolds can be significantly expedited. Such collaborations are key to addressing the most critical problems in synthesis and enhancing the broader scientific community. youtube.com

Challenges and Opportunities in the Comprehensive Academic Study of Novel Organic Scaffolds

While the opportunities for discovering new therapeutics from novel organic scaffolds are vast, there are also significant challenges that need to be addressed. The synthesis of novel compounds can be complex and resource-intensive. Furthermore, elucidating the biological activity and mechanism of action of a new scaffold requires a significant investment in time and resources for screening and validation.

Despite these challenges, the academic study of novel organic scaffolds presents a wealth of opportunities. These unique molecular architectures can serve as probes to explore new areas of biology and uncover previously "undruggable" targets. The development of innovative synthetic methodologies and the application of cutting-edge technologies like AI and HTS are creating new avenues for the exploration of novel chemical space. Privileged scaffolds, which are biologically pre-validated, serve as important platforms for the design of compound libraries in the search for new drug candidates. researchgate.net

Q & A

What are the standard synthetic routes for 2-[(4-Acetylphenyl)amino]benzoic acid, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves coupling 4-acetylaniline with 2-aminobenzoic acid derivatives. Key steps include:

  • Amide Coupling: Use carbodiimide reagents (e.g., EDC or DCC) with activating agents like HOBt to facilitate the reaction .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Temperature Control: Reactions are often conducted at 0–25°C to minimize side reactions.
    Critical parameters include pH (maintained near neutral to avoid hydrolysis), stoichiometric ratios (excess of 4-acetylaniline improves yield), and purification via recrystallization (ethanol/water mixtures) .

How can researchers optimize reaction conditions to minimize by-products during amide coupling?

Advanced Methodological Answer:
By-product formation (e.g., N-acylurea) in carbodiimide-mediated couplings can be mitigated by:

  • Activating Agents: Adding HOBt (1-hydroxybenzotriazole) at 1:1 molar ratio to suppress carbodiimide side reactions .
  • Low-Temperature Phases: Conducting reactions at 0–4°C reduces thermal degradation.
  • Real-Time Monitoring: Use HPLC or LC-MS to track intermediate formation and adjust reagent addition dynamically.
    Evidence shows that HOBt-free conditions result in <50% amide yield, while HOBt inclusion achieves >90% .

What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms structural integrity (e.g., acetyl proton at ~2.5 ppm, aromatic protons at 6.5–8.0 ppm) .
  • FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch of acetyl) and ~1600 cm⁻¹ (amide bond) validate functional groups.
  • Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 284.09 for C15H13NO3).
  • PXRD: Distinguishes crystalline polymorphs via unique diffraction patterns .

How to resolve contradictions between thermal analysis and X-ray diffraction data in polymorph identification?

Advanced Methodological Answer:
Conflicting data may arise from metastable polymorphs or amorphous content. Strategies include:

  • Multi-Method Validation: Combine DSC (melting endotherms), PXRD (crystalline phase ID), and Raman spectroscopy (molecular vibrations) to cross-verify results .
  • Variable-Temperature PXRD: Monitor structural changes upon heating to correlate thermal events with crystallographic transitions.
    For example, used Raman spectra to differentiate mefenamic acid polymorphs when PXRD data overlapped .

What strategies are effective in designing co-crystals to enhance physicochemical properties?

Advanced Methodological Answer:

  • Coformer Selection: Use GRAS (Generally Recognized As Safe) agents like nicotinamide or polymers (e.g., 2-[(4-vinylphenyl)amino]benzoic acid copolymers) to modulate solubility and stability .
  • Solvent-Drop Grinding: Mechanochemical synthesis with ethanol/water mixtures promotes co-crystal nucleation.
  • Computational Screening: Tools like COSMO-RS predict coformer compatibility based on hydrogen-bonding propensity.
    demonstrated Cl/CH3 substitution in analogs to tailor cocrystal stability .

What are the recommended protocols for X-ray crystallographic refinement of this compound?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Structure Solution: Employ SHELXT for direct methods or SHELXD for heavy-atom phasing .
  • Refinement: SHELXL iteratively refines positional/displacement parameters with constraints for aromatic rings. Hydrogen atoms are added geometrically or located via difference maps .

How to analyze competing reaction pathways in the presence of multiple functional groups?

Advanced Methodological Answer:

  • Kinetic Profiling: Use stopped-flow NMR or reaction calorimetry to track intermediate lifetimes (e.g., carbodiimide vs. HOBt-ester pathways) .
  • DFT Calculations: Model transition states to predict dominant pathways (e.g., amidation vs. acylation).
  • Isolation of Intermediates: Quench reactions at timed intervals and characterize via LC-MS or IR.

What in silico methods predict biological activity, and how to validate them experimentally?

Advanced Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against targets (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR Models: Train on datasets of benzoic acid analogs to predict IC50 values.
  • Validation: Perform enzyme inhibition assays (e.g., COX-2 ELISA) and compare with docking scores .

What purification methods are suitable post-synthesis?

Methodological Answer:

  • Recrystallization: Ethanol/water (7:3 v/v) yields high-purity crystals; slow cooling reduces impurity inclusion .
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent separates unreacted starting materials.
  • pH-Driven Precipitation: Adjust to pH 4–5 (near the compound’s pKa) to isolate the protonated form .

How to assess the compound's stability under varying pH and temperature?

Advanced Methodological Answer:

  • Forced Degradation Studies: Incubate at 40–60°C and pH 1–13 for 1–4 weeks; monitor via HPLC for decomposition products.
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at 25°C.
  • Solid-State Stability: Use TGA-DSC to detect polymorphic transitions or hydrate formation under humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.